![molecular formula C19H18N2O3S2 B2433070 Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034308-83-1](/img/structure/B2433070.png)
Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives have been extensively studied . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Antitubercular Activity
One of the significant applications of compounds similar to Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is in the development of new anti-mycobacterial agents. Research indicates that compounds with the benzo[d]thiazole scaffold exhibit promising anti-tubercular activity. For instance, a study on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones demonstrated their potential as new anti-mycobacterial chemotypes. These compounds showed low cytotoxicity and significant anti-tubercular activity, with some derivatives having minimum inhibitory concentrations (MICs) in the low μM range against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).
Antioxidant and Anticancer Properties
Compounds derived from benzo[d]thiazole have been investigated for their antioxidant and anticancer activities. For example, novel pyrazoline derivatives, including those with benzo[b]thiophene scaffolds, were evaluated for cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line) cells, demonstrating notable inhibitory effects and suggesting potential as anticancer agents (Xu et al., 2017).
Chemical Transformations and Ligand Complexation
The versatility of benzo[d]thiazole derivatives in chemical transformations and complexation with metal ions is another area of scientific interest. Studies have shown that these compounds can undergo various chemical transformations upon complexation with 3d-metal ions, leading to the formation of novel ligands and complexes with interesting structural and electrochemical properties (Iasco et al., 2012).
Antimicrobial and Antiviral Activity
Further research into substituted benzimidazoles, closely related to the chemical structure , has explored their antimicrobial and antiviral potentials. Although not directly linked to this compound, these studies highlight the broader applicability of related compounds in developing new antimicrobial and antiviral agents (Sharma et al., 2009).
Future Directions
The future directions in the research of thiazole derivatives like Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone could involve further exploration of their diverse biological activities and potential applications in medicine . This could include the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on their specific structure and the nature of the target .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives have been found to have various pharmacokinetic properties depending on their specific structure .
Result of Action
Thiazole derivatives have been found to have various effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors depending on their specific structure and the nature of their targets .
properties
IUPAC Name |
1,3-benzothiazol-6-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(15-6-7-16-17(12-15)25-13-20-16)21-9-8-18(26(23,24)11-10-21)14-4-2-1-3-5-14/h1-7,12-13,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTDBSNWHZOKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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